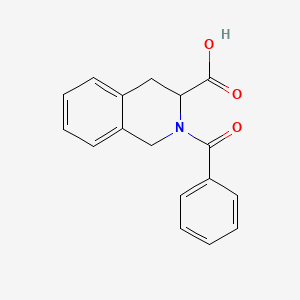

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBPKILWLZTVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a derivative of the conformationally constrained phenylalanine analog, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). We will delve into the precise chemical structure of this compound, outline a detailed, field-proven synthetic protocol, and explore its physicochemical properties. Furthermore, this guide will contextualize the significance of this molecule within the broader landscape of drug discovery, drawing upon the established therapeutic relevance of the tetrahydroisoquinoline scaffold. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this specific chemical entity and its potential applications.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse and potent biological activities.[1] The inherent rigidity of the THIQ system, as a constrained analog of phenethylamine, offers a strategic advantage in drug design by reducing the conformational flexibility of a molecule. This can lead to enhanced binding affinity and selectivity for biological targets.[2][3] A particularly important derivative of the THIQ family is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a cyclic amino acid that serves as a crucial building block in the synthesis of peptidomimetics and other novel therapeutics.[2][4] The introduction of a benzoyl group at the 2-position of the Tic core, yielding 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, further modifies its steric and electronic properties, opening avenues for new pharmacological profiles. Derivatives of the Tic scaffold have shown promise as angiotensin-converting enzyme (ACE) inhibitors for treating hypertension and as inhibitors of Bcl-2 and Mcl-1 proteins in cancer therapy.[4][5]

Molecular Structure and Chemical Properties

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic molecule with the chemical formula C₁₇H₁₅NO₃.[6] Its structure is characterized by a tetrahydroisoquinoline core, where the nitrogen at position 2 is acylated with a benzoyl group, and a carboxylic acid group is attached at position 3.

Structural Elucidation

The structural framework of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is best understood by dissecting its constituent parts:

-

Tetrahydroisoquinoline Core: A bicyclic system where a benzene ring is fused to a dihydropyridine ring.

-

Benzoyl Group: A phenyl group attached to a carbonyl group, which forms an amide linkage with the nitrogen of the tetrahydroisoquinoline ring.

-

Carboxylic Acid Group: A functional group that imparts acidic properties to the molecule and provides a key site for further chemical modifications.

The following Graphviz diagram illustrates the 2D chemical structure of the molecule.

Caption: 2D structure of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅NO₃ | [6] |

| Molecular Weight | 281.30 g/mol | [6] |

| CAS Number | 93316-40-6 | [6] |

| Melting Point | 152-153 °C | [7] |

| Boiling Point (Predicted) | 520.0 ± 50.0 °C | [7] |

| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [7] |

| XLogP3 | 2.5 | [7] |

| PSA (Polar Surface Area) | 57.6 Ų | [7] |

Synthesis Protocol

The synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is typically achieved through the N-acylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with benzoyl chloride.[8] The following is a detailed, step-by-step methodology for this synthesis.

Materials and Reagents

-

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Acetone

-

Hydrochloric acid (HCl)

-

Distilled water

Experimental Procedure

-

Preparation of the Starting Material Solution: To a suspension of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride in acetone, a 2N NaOH solution is added at room temperature until a clear solution is obtained.[8] This step deprotonates the carboxylic acid and neutralizes the hydrochloride salt.

-

Acylation Reaction: The resulting clear solution is then added dropwise to a solution of benzoyl chloride in acetone at room temperature.[8] Simultaneously, a 2N NaOH solution is added dropwise to maintain the pH of the reaction mixture above 10.[8] This ensures that the secondary amine of the tetrahydroisoquinoline remains deprotonated and nucleophilic for the reaction with benzoyl chloride.

-

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for approximately 2 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal and Acidification: After the reaction is complete, the acetone is evaporated under reduced pressure.[8] The remaining aqueous solution is then acidified to a pH of 5-6 with 3N HCl.[8] This step protonates the carboxylic acid, causing the product to precipitate out of the solution as a white solid.

-

Isolation and Purification: The white solid product is collected by filtration and dried to yield 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[8] Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

The synthetic workflow is visualized in the following diagram:

Caption: Synthetic workflow for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Applications in Drug Discovery and Development

While specific biological activity data for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not extensively documented in publicly available literature, the therapeutic potential of its parent scaffold is well-established. The introduction of the N-benzoyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated for a range of therapeutic applications, including:

-

Antihypertensive Agents: The Tic scaffold is a key component in several ACE inhibitors.[3][4] The rigid structure of Tic mimics the transition state of the ACE substrate, leading to potent inhibition.

-

Anticancer Therapeutics: Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[5] These proteins are often overexpressed in cancer cells, and their inhibition can induce apoptosis.

-

Neurological Disorders: The tetrahydroisoquinoline nucleus is found in various natural and synthetic compounds that interact with the central nervous system.[1]

The benzoyl group in the target molecule can engage in additional binding interactions, such as pi-stacking, with protein targets, potentially enhancing affinity and modulating selectivity.

Conclusion and Future Perspectives

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a synthetically accessible derivative of a medicinally important scaffold. Its structure combines the conformational rigidity of the Tic core with the aromatic and electronic features of the benzoyl group. While further research is needed to fully elucidate its pharmacological profile, the established biological activities of related compounds suggest that it holds potential as a valuable building block for the development of novel therapeutics. Future research efforts could focus on the synthesis of a library of analogs with diverse substituents on the benzoyl and isoquinoline rings to explore structure-activity relationships for various biological targets.

References

- Chaniyara, R., Kapuriya, N., Dong, H., Lee, P. C., Suman, S., Marvania, B., Chou, T. C., Lee, T. C., Kakadiya, R., Shah, A., & Su, T. L. (2011). 2-Propionyl-1,2,3,4-tetrahydroisoquiniline-3-carboxylic acid (18b). Bioorganic & Medicinal Chemistry, 19(1), 275-286. [Source: ChemicalBook, https://www.chemicalbook.com/synthesis/93316-40-6.html]

-

PubChem. (n.d.). 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C17H15NO3). Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(10), 2583. Retrieved from [Link]

-

The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry, 12(5), 710-731. Retrieved from [Link]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (2007). Collection of Czechoslovak Chemical Communications, 72(4), 517-536. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

PubChem. (n.d.). (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(14), 115038. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Buy 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (EVT-3159217) | 93316-40-6 [evitachem.com]

- 5. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 2-BENZOYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

physical and chemical properties of N-benzoyl-Tic-OH

An In-depth Technical Guide to the Physicochemical Properties of N-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (N-benzoyl-Tic-OH)

Abstract

N-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (N-benzoyl-Tic-OH) is a conformationally constrained, non-proteinogenic amino acid derivative of significant interest to the fields of medicinal chemistry and drug development. As a rigid analog of Phenylalanine and Tyrosine, its incorporation into peptide-based scaffolds can impart favorable pharmacological properties, including enhanced metabolic stability and receptor binding affinity.[1] This technical guide provides a comprehensive analysis of the core , offering field-proven experimental protocols for its synthesis, characterization, and evaluation. The document is structured to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

Introduction and Nomenclature

The strategic use of constrained amino acids is a cornerstone of modern peptidomimetic design. By reducing the conformational flexibility of a peptide backbone, researchers can lock the molecule into a bioactive conformation, often leading to a significant increase in potency and selectivity.[1] N-benzoyl-Tic-OH is a premier example of such a scaffold. The tetrahydroisoquinoline ring system restricts the phi (Φ) and psi (Ψ) dihedral angles, while the N-benzoyl group provides a site for potential aromatic and hydrophobic interactions within a receptor's binding pocket.[1][2] The most celebrated application of the Tic core is in the development of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, where the substitution of a Proline residue with a Tic moiety resulted in a highly successful therapeutic agent.[1]

Chemical Structure and Stereochemistry

N-benzoyl-Tic-OH is characterized by a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core, where the secondary amine at the N2 position is acylated with a benzoyl group.[3] The molecule possesses a single stereocenter at the C3 position, and is therefore chiral, existing as either the (S) or (R) enantiomer, or as a racemic mixture.[4][5][6] The specific stereochemistry is critical for biological activity and must be rigorously controlled during synthesis and confirmed during characterization.

-

Molecular Formula: C₁₇H₁₅NO₃[3]

-

IUPAC Name: 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[3]

-

Common Synonyms: N-benzoyl-Tic-OH, Bz-Tic-OH, 2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[3]

-

CAS Number: 93316-40-6 (unspecified stereochemistry)[3]

Physicochemical Properties

The physicochemical profile of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. The introduction of the benzoyl group significantly increases the lipophilicity of the parent Tic molecule, influencing properties such as solubility and cell permeability.[7]

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 281.30 g/mol | [3] |

| Exact Mass | 281.10519334 Da | [3] |

| Physical State | Solid (predicted) | [8] |

| XLogP3 (Computed) | 2.5 | [3] |

| Hydrogen Bond Donors | 1 (Carboxylic Acid OH) | [3] |

| Hydrogen Bond Acceptors | 3 (Amide O, Carboxylic Acid O) | [3] |

| Rotatable Bond Count | 2 | [3] |

Solubility and pKa

-

pKa: An experimental pKa value is not published. The primary acidic proton is that of the carboxylic acid group. For similar aromatic carboxylic acids, the pKa is typically in the range of 4-5.[9] The amide N-H proton is significantly less acidic. Precise determination via potentiometric titration is essential for developing formulation strategies.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following sections describe the expected spectroscopic signatures for N-benzoyl-Tic-OH based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural elucidation. The spectra will be complex due to the presence of the amide rotamers (cis/trans isomerism), which can lead to peak broadening or duplication of signals.

-

¹H NMR: Expected chemical shifts (δ, ppm) would include:

-

~12-13 ppm: A broad singlet for the carboxylic acid proton (-COOH).

-

~7.2-7.8 ppm: A series of multiplets corresponding to the 9 aromatic protons of the benzoyl and isoquinoline rings.

-

~4.5-5.5 ppm: A multiplet for the methine proton (-CH) at the C3 chiral center.

-

~2.8-4.8 ppm: A complex set of signals, likely diastereotopic multiplets, for the two methylene groups (-CH₂-) of the Tic ring.

-

-

¹³C NMR: Expected chemical shifts (δ, ppm) would include:

-

~170-175 ppm: Carbonyl carbon of the carboxylic acid.

-

~165-170 ppm: Carbonyl carbon of the amide.

-

~125-140 ppm: Multiple signals for the aromatic carbons.

-

~50-60 ppm: Methine carbon at the C3 position.

-

~25-45 ppm: Methylene carbons of the Tic ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

~2500-3300 cm⁻¹: A very broad O-H stretching band, characteristic of a hydrogen-bonded carboxylic acid.[10]

-

~1700-1725 cm⁻¹: A strong C=O stretching absorption for the carboxylic acid carbonyl.[11]

-

~1630-1680 cm⁻¹: A strong C=O stretching absorption for the tertiary amide carbonyl (Amide I band).[12]

-

~1500 & ~1600 cm⁻¹: C=C stretching absorptions characteristic of the aromatic rings.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion: For high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), the expected ions would be [M+H]⁺ at m/z 282.1125 or [M-H]⁻ at m/z 280.0979.

-

Key Fragmentation: A prominent fragment ion is expected at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, which is a hallmark of benzoylated compounds.[3] Another significant fragment would arise from the loss of the benzoyl group.

Synthesis and Purification

The synthesis of N-benzoyl-Tic-OH is typically achieved through a standard N-acylation reaction. The causality behind the choice of reagents is rooted in achieving a clean, high-yielding conversion while preserving the stereochemical integrity of the chiral center.

Synthetic Strategy: Schotten-Baumann Acylation

The most direct route is the reaction of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH) with benzoyl chloride.[13][14] This reaction is performed under Schotten-Baumann conditions, using a base to neutralize the HCl byproduct and facilitate the nucleophilic attack of the amine on the acyl chloride. An aqueous base (like NaOH) or an organic base (like pyridine or triethylamine) can be used.

Caption: General workflow for the synthesis of N-benzoyl-Tic-OH.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 1.0 equivalent of (S)- or (R)-Tic-OH in 1 M aqueous sodium hydroxide solution (2.5 equivalents) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: While stirring vigorously, add benzoyl chloride (1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Acidification: Cool the reaction mixture back to 0 °C and carefully acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Methodology

The crude N-benzoyl-Tic-OH can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to ensure the carboxylic acid remains protonated and elutes with a sharp peak.

Chemical Stability and Reactivity

Understanding the stability of N-benzoyl-Tic-OH is crucial for its handling, storage, and application in multi-step syntheses or biological assays.

-

Key Reactive Moieties: The molecule contains two primary functional groups: a carboxylic acid and a tertiary amide. The carboxylic acid can undergo standard reactions such as esterification, amide coupling, and reduction. The tertiary amide bond is generally stable but can be cleaved under harsh hydrolytic conditions (strong acid or base at elevated temperatures).

-

Recommended Storage: For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Applications in Medicinal Chemistry and Drug Discovery

N-benzoyl-Tic-OH is not merely an intermediate but a strategic building block for creating sophisticated molecular architectures with therapeutic potential.

-

Constrained Peptidomimetic Scaffold: Its primary application is as a constrained phenylalanine mimic.[1] When incorporated into a peptide sequence, it restricts local conformation, which can be leveraged to map receptor-binding requirements and design potent and selective ligands.

-

Influence of the Benzoyl Group: The N-benzoyl moiety can serve multiple functions. It can act as a hydrophobic element that enhances membrane permeability or fits into a lipophilic pocket of a target protein.[7] Furthermore, the aromatic ring is capable of engaging in π-π stacking interactions, which can be a critical component of ligand-receptor binding.

-

Drug Discovery Workflow: The molecule is an ideal starting point for library synthesis in a lead discovery program. The carboxylic acid serves as a handle for amide coupling to various amines, allowing for the rapid generation of a diverse set of candidate molecules.

Sources

- 1. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoyl group - Wikipedia [en.wikipedia.org]

- 3. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 712398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(+)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Fisher Scientific [fishersci.ca]

- 7. benchchem.com [benchchem.com]

- 8. N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ochemtutor.com [ochemtutor.com]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. youtube.com [youtube.com]

- 12. Infrared and nuclear magnetic resonance spectroscopic study of secondary amide hydrogen bonding in benzoyl PABA derivatives (retinoids) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijirset.com [ijirset.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid

Introduction: The Emergence of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety represents a conformationally constrained analog of the amino acid phenylalanine.[1] This structural feature has positioned the Tic scaffold as a "privileged" structure in medicinal chemistry, frequently incorporated into peptidomimetic compounds to enhance their potency, selectivity, and metabolic stability. The compound of interest, 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, introduces a benzoyl group at the 2-position, a modification that significantly influences its physicochemical properties and, consequently, its biological activity. While the precise mechanism of action for this specific N-benzoyl derivative is not yet fully elucidated in publicly available literature, this guide will synthesize the current understanding of the broader class of Tic derivatives to propose a putative mechanism and outline a comprehensive research framework for its validation.

The core hypothesis is that 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid functions as a competitive inhibitor at the binding sites of proteins that recognize endogenous ligands containing a phenylalanine residue. The benzoyl group is predicted to play a crucial role in establishing additional binding interactions, thereby conferring potency and target specificity.

Putative Mechanism of Action: Insights from Structurally Related Compounds

The biological activities of various N-substituted Tic derivatives provide a strong foundation for postulating the mechanism of action of the 2-benzoyl analog. The primary areas of demonstrated activity for this class of compounds are in oncology, cardiovascular medicine, and metabolic diseases.

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins: A Leading Hypothesis

A compelling line of investigation points towards the inhibition of anti-apoptotic proteins of the Bcl-2 family as a primary mechanism of action, particularly in the context of oncology.[2]

The Bcl-2 Family and Apoptosis: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[2] Overexpression of anti-apoptotic members, such as Bcl-2 and Mcl-1, is a common feature in many cancers, enabling tumor cells to evade programmed cell death.[2] These proteins function by sequestering pro-apoptotic proteins (e.g., Bak, Bax), preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation. Small molecules that inhibit the function of anti-apoptotic Bcl-2 proteins are therefore of significant therapeutic interest.

Tic Derivatives as Bcl-2/Mcl-1 Inhibitors: Research has demonstrated that derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can act as potent inhibitors of both Bcl-2 and Mcl-1.[2] These compounds occupy the hydrophobic groove on the surface of the anti-apoptotic proteins, mimicking the binding of the BH3 domain of pro-apoptotic proteins. This competitive binding liberates pro-apoptotic proteins, which can then trigger the apoptotic cascade.

The N-substituent of the Tic scaffold is critical for this inhibitory activity. It is hypothesized that the benzoyl group of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can form favorable interactions within the binding pockets of Bcl-2 and Mcl-1, contributing to its binding affinity.

Proposed Signaling Pathway: Bcl-2/Mcl-1 Inhibition

Caption: Proposed mechanism of apoptosis induction via Bcl-2/Mcl-1 inhibition.

Other Potential Mechanisms of Action

While Bcl-2/Mcl-1 inhibition is a primary hypothesis, the versatility of the Tic scaffold suggests other potential mechanisms:

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Certain N-acyl derivatives of Tic have demonstrated potent ACE inhibitory activity.[3] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure. The 2-benzoyl derivative could potentially fit into the active site of ACE, with the carboxylic acid moiety chelating the zinc ion essential for catalysis.

-

Aminopeptidase N (APN/CD13) Inhibition: Derivatives of Tic have been designed as inhibitors of aminopeptidase N, a cell-surface metalloprotease that is overexpressed in many tumors and plays a role in angiogenesis and tumor invasion.

-

Peroxisome Proliferator-Activated Receptor (PPAR) α/γ Agonism: Some N-substituted Tic derivatives have been identified as dual agonists of PPARα and PPARγ, nuclear receptors that are key regulators of lipid and glucose metabolism.[4] Such compounds have potential as treatments for type 2 diabetes and dyslipidemia.[4]

Experimental Workflow for Mechanism of Action Elucidation

A systematic, multi-tiered approach is required to definitively determine the mechanism of action of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

Workflow Diagram: Mechanism of Action Elucidation

Caption: A tiered experimental approach for mechanism of action studies.

Detailed Experimental Protocols

1. Bcl-2/Mcl-1 Binding Affinity Assay (Fluorescence Polarization)

-

Principle: This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from the binding groove of Bcl-2 or Mcl-1 by the test compound.

-

Protocol:

-

Prepare a series of dilutions of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in assay buffer (e.g., PBS with 0.01% Tween-20).

-

In a 384-well black plate, add recombinant human Bcl-2 or Mcl-1 protein to a final concentration of 20 nM.

-

Add the test compound dilutions to the wells.

-

Add a fluorescently labeled BH3 peptide (e.g., FITC-Bad) to a final concentration of 10 nM.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

2. Caspase-3/7 Activity Assay (Cell-Based)

-

Principle: This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis, in cells treated with the test compound.

-

Protocol:

-

Seed cancer cells (e.g., Jurkat or a cell line with known Bcl-2 dependence) in a 96-well white plate and allow them to adhere overnight.

-

Treat the cells with a dose range of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.

-

Incubate at room temperature for 1 hour.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle control and express as fold-change in caspase activity.

-

Quantitative Data Summary

While specific quantitative data for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is not available, the following table presents representative data for related Tic derivatives from the literature to provide context for expected potencies.

| Compound Class | Target | Assay Type | Potency (IC50/Ki) | Reference |

| Substituted Tic Derivative | Bcl-2 | Fluorescence Polarization | Ki = 5.2 µM | [5] |

| Substituted Tic Derivative | Mcl-1 | Fluorescence Polarization | Active | [5] |

| (3S)-2-[(2S)-3-Mercapto-2-methylpropionyl]-Tic | ACE | In vitro enzyme inhibition | IC50 = 8.6 nM | [3] |

| Substituted Tic Derivative | Aminopeptidase N | In vitro enzyme inhibition | IC50 = 6.28 µM | |

| (S)-7-substituted-2-acyl-Tic | PPARα | Transactivation | EC50 = 0.20 µM | [4] |

| (S)-7-substituted-2-acyl-Tic | PPARγ | Transactivation | EC50 = 0.14 µM | [4] |

| (S)-7-substituted-2-acyl-Tic | PTP-1B | In vitro enzyme inhibition | IC50 = 1.85 µM | [4] |

Conclusion and Future Directions

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a compound of significant interest due to its privileged Tic scaffold and the potential for the N-benzoyl group to confer novel biological activities. Based on the extensive research into related Tic derivatives, the most probable mechanism of action is the competitive inhibition of protein-protein interactions, with the Bcl-2 family of anti-apoptotic proteins representing a high-priority target class.

The experimental framework outlined in this guide provides a clear and robust pathway for the definitive elucidation of its mechanism of action. Future research should focus on the systematic execution of these studies, beginning with broad screening to identify the primary target class, followed by detailed biochemical and cellular assays to validate the target and map the downstream signaling consequences. Such studies will be instrumental in unlocking the full therapeutic potential of this promising compound.

References

-

PubChem. (n.d.). 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

-

Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. Retrieved from [Link]

-

MDPI. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(11), 9114-9124. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 14(3), 789-813. Retrieved from [Link]

-

PubMed. (2004). Synthesis and pharmacological evaluation of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel specific bradycardic agents. Bioorganic & Medicinal Chemistry, 12(5), 871-882. Retrieved from [Link]

-

PubMed. (2011). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry, 19(20), 6015-6025. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), e0231. Retrieved from [Link]

-

PubMed. (2011). A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity. Chemical & Pharmaceutical Bulletin, 59(10), 1233-1242. Retrieved from [Link]

-

Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]

-

PubMed. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. Retrieved from [Link]

-

Frontiers. (2021). Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation. Frontiers in Chemistry, 9, 723389. Retrieved from [Link]

-

PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C17H15NO3). Retrieved from [Link]

Sources

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (EVT-3159217) | 93316-40-6 [evitachem.com]

- 4. A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Synthesis, Properties, and Potential as an Antimicrobial Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. This technical guide focuses on a specific derivative, 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a molecule of significant interest due to the established antimicrobial potential of the N-benzoyl THIQ framework. While direct and extensive research on this particular molecule is emerging, this guide synthesizes the available information on its synthesis, chemical properties, and the compelling biological activities of its close analogs. By examining the structure-activity relationships of related compounds, we provide a scientifically grounded perspective on its potential as a lead compound for the development of novel therapeutic agents, particularly in the context of combating antimicrobial resistance.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prominent structural motif found in a vast array of isoquinoline alkaloids with diverse and potent biological activities.[1] These compounds have been isolated from various plant and even mammalian sources, and their derivatives have been explored for a wide range of therapeutic applications, including antitumor, antiviral, antifungal, and antibacterial agents.[1][2][3] The constrained cyclic structure of the THIQ core, which can be considered a conformationally restricted analog of phenylalanine, makes it an attractive scaffold for designing molecules that can interact with specific biological targets with high affinity and selectivity.[4][5]

The introduction of a benzoyl group at the N-2 position and a carboxylic acid at the C-3 position, as seen in 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, creates a molecule with distinct chemical features that are hypothesized to modulate its biological profile. The N-benzoyl group can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, which are crucial for binding to biological macromolecules. The carboxylic acid moiety introduces a polar, ionizable group that can influence the compound's solubility, pharmacokinetic properties, and ability to interact with target proteins. This guide will delve into the current understanding of this specific molecule, drawing on data from its synthesis and the broader family of N-acyl THIQ derivatives to illuminate its therapeutic potential.

Chemical Properties and Synthesis

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (also known as N-benzoyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid) is a white solid with the molecular formula C₁₇H₁₅NO₃ and a molecular weight of approximately 281.31 g/mol .[6][7]

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅NO₃ | [6] |

| Molecular Weight | 281.31 g/mol | [7] |

| Melting Point | 152-153 °C | [7] |

| XLogP3 | 2.5 | [8] |

| IUPAC Name | 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [6] |

| CAS Number | 93316-40-6 | [6] |

Synthesis Protocol

The synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is typically achieved through the N-acylation of the parent amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. A common and effective method is the Schotten-Baumann reaction, which involves the use of benzoyl chloride in a basic aqueous medium.

Experimental Protocol: N-benzoylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

-

Starting Material Preparation: Begin with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.

-

Basification: Dissolve the starting material in an aqueous solution of a suitable base, such as sodium hydroxide, to neutralize the hydrochloride and deprotonate the secondary amine, making it nucleophilic.

-

Acylation: Cool the reaction mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring. The temperature should be maintained at a low level to control the exothermic reaction.

-

pH Maintenance: Throughout the addition of benzoyl chloride, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the concurrent addition of a base solution. This ensures that the amine remains deprotonated and reactive.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete acylation.

-

Work-up and Isolation: Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of 2-3. This will protonate the carboxylic acid and cause the product to precipitate out of the solution.

-

Purification: Collect the crude product by filtration, wash with cold water to remove any inorganic salts, and then recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Diagram of the Synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Caption: Synthetic scheme for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Biological Activity and Therapeutic Potential

While comprehensive biological studies specifically on 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are not extensively reported in peer-reviewed literature, the broader class of N-acyl and N-sulfonyl THIQ derivatives has demonstrated significant antimicrobial activity.[5] One vendor of the title compound has categorized it as an "antibacterial," suggesting that this potential is recognized in the chemical supply sector.[8]

Antibacterial Activity of N-Benzoyl THIQ Analogs

A pivotal study on the synthesis of 1-substituted benzyl-THIQ models highlighted the antibacterial potential of the N-benzoyl THIQ scaffold.[9] In this research, an N-benzoyl-1,2,3,4-tetrahydroisoquinoline derivative demonstrated notable antibacterial activity against tetracycline-resistant Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 64 μg/ml.[9] This finding is particularly significant as MRSA is a major cause of hospital-acquired infections and is notoriously difficult to treat due to its resistance to multiple antibiotics.

The presence of the N-benzoyl group appears to be a key contributor to this antibacterial activity. It is plausible that the benzoyl moiety enhances the molecule's ability to interact with bacterial targets, potentially through hydrophobic and aromatic interactions within enzyme active sites or by facilitating membrane disruption.

Broader Antimicrobial Spectrum of THIQ Derivatives

Research into various THIQ derivatives has revealed a broad spectrum of antimicrobial activities.[10][11][12] Studies have shown that different substitutions on the THIQ ring system can lead to potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5] For instance, certain N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown significant antifungal properties against various fungal species, including Aspergillus and Penicillium.[4] This suggests that the THIQ scaffold is a versatile starting point for the development of a wide array of antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, we can infer some potential structure-activity relationships for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its analogs:

-

The N-Acyl Group: The nature of the acyl group at the N-2 position is critical for activity. The benzoyl group, with its aromatic ring, likely contributes to target binding through hydrophobic and π-π stacking interactions. Modifications to the phenyl ring of the benzoyl group, such as the introduction of electron-withdrawing or electron-donating substituents, could further modulate the antibacterial potency and spectrum.

-

The C-3 Carboxylic Acid: The carboxylic acid at the C-3 position introduces a key polar and ionizable handle. This group can significantly impact the molecule's pharmacokinetic properties, including solubility and cell permeability. It may also serve as a crucial interaction point with the target protein, potentially forming salt bridges or hydrogen bonds.

-

The THIQ Core: Substitutions on the aromatic ring of the THIQ core itself are known to influence biological activity. The introduction of various functional groups can alter the electronic properties and steric profile of the molecule, leading to changes in target affinity and selectivity.

Diagram of the Proposed Pharmacophore for Antimicrobial Activity

Caption: Key structural features contributing to the potential antimicrobial activity.

Proposed Mechanism of Action

While the precise molecular target of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has not been elucidated, the mechanism of action for other antimicrobial THIQ derivatives and N-acyl compounds provides some plausible hypotheses.

One potential mechanism is the inhibition of essential bacterial enzymes . The rigid THIQ scaffold, decorated with the N-benzoyl and C-3 carboxylic acid groups, could fit into the active site of a bacterial enzyme, such as those involved in cell wall synthesis, DNA replication, or protein translation, and inhibit its function. The N-benzoyl moiety could provide the necessary hydrophobic interactions, while the carboxylic acid could form critical hydrogen bonds or ionic interactions with key residues in the active site.

Another possibility is the disruption of the bacterial cell membrane . The amphipathic nature of the molecule, with its hydrophobic benzoyl and THIQ core and its hydrophilic carboxylic acid, could allow it to insert into the bacterial cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is common for certain classes of antimicrobial peptides and small molecules.

Further research, including target identification studies and mechanistic assays, is required to definitively determine the mode of action of this compound.

Future Directions and Conclusion

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid represents a promising, yet underexplored, scaffold for the development of novel antimicrobial agents. The compelling antibacterial activity of its close N-benzoyl THIQ analogs against clinically relevant pathogens like MRSA provides a strong rationale for further investigation.

Key areas for future research include:

-

Comprehensive Antimicrobial Screening: A thorough evaluation of the compound's activity against a broad panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular target and mechanism of action will be crucial for optimizing the compound's activity and overcoming potential resistance mechanisms.

-

Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry campaign to synthesize and evaluate analogs with modifications at the N-benzoyl group, the C-3 position, and the THIQ core will be essential for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity Studies: Promising lead compounds will need to be evaluated in animal models of infection to assess their in vivo efficacy and safety profiles.

References

- Al-Hiari, Y. M., et al. (2009). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 2(1), 33-46.

-

CONICET Digital. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Available at: [Link]

- Sintim, H. O., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Pharmaceuticals, 15(8), 998.

- Google Patents. (1986). United States Patent (19).

-

PubMed. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Available at: [Link]

-

ResearchGate. (2018). The antimicrobial activity and toxicity od alkyltetrahydroisoquinolones. Available at: [Link]

-

ResearchGate. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Available at: [Link]

-

PubChem. (n.d.). 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

-

PubMed. (1979). N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. Available at: [Link]

- Google Patents. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

-

ResearchGate. (n.d.). Antibacterial activities of tetrahydroisoquinoline derivatives 29a−b and 33 against S. aureus and E. coli. Available at: [Link]

- MDPI. (2021).

-

ChemBK. (n.d.). 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

- MDPI. (2021). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 26(21), 6439.

- NIH. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences, 22(17), 9131.

-

PubMed. (2013). Biosynthesis of Tetrahydroisoquinoline Antibiotics. Available at: [Link]

-

ChemRxiv. (2020). Antimicrobial activity of self-assembled structures formed by protected amino acids. Available at: [Link]

- MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

-

ARPI - UNIPI. (2021). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Available at: [Link]

- MDPI. (2022).

-

PubMed. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Available at: [Link]

- Google Patents. (1995). Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative.

- Google Patents. (1997). An improved method for preparation of substituted tetrahydroisoquinolines.

- British Journal of Pharmaceutical Research. (2014).

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biological and computational evaluation of novel benzofuranyl derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Tetrahydroisoquinoline-3-carboxylic Acids

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of tetrahydroisoquinoline-3-carboxylic acids (Tic). This unique class of constrained α-amino acids has garnered significant attention within the scientific community, particularly among researchers, scientists, and drug development professionals. We will explore the seminal moments in its history, from the initial groundbreaking synthesis to the evolution of sophisticated stereoselective methodologies. This guide will delve into the critical synthetic strategies, elucidate the mechanistic underpinnings of its diverse biological activities, and present a forward outlook on the therapeutic potential of this remarkable scaffold.

Introduction: The Significance of a Constrained Analogue

Tetrahydroisoquinoline-3-carboxylic acid, commonly referred to as "Tic," is a non-proteinogenic amino acid that serves as a conformationally restricted analogue of phenylalanine.[1] This structural rigidity, conferred by the fusion of the phenyl ring to the amino acid backbone, has profound implications for its biological activity. By locking the side chain's orientation, the Tic scaffold offers a unique tool for medicinal chemists to probe and modulate interactions with biological targets.[2] This inherent conformational constraint can lead to enhanced binding affinity, selectivity, and metabolic stability in peptide and peptidomimetic drug candidates.[1] The core structure of Tic has been identified as a key pharmacophore in a variety of biologically active compounds, most notably in the development of antihypertensive agents and novel anticancer therapies.[2][3]

The Genesis: Discovery and Early Synthetic Endeavors

The story of tetrahydroisoquinoline synthesis is inextricably linked to the seminal work of Amé Pictet and Theodor Spengler in 1911.[4][5] Their eponymous reaction, the Pictet-Spengler reaction, provided a direct and elegant method for the construction of the tetrahydroisoquinoline ring system from a β-arylethylamine and an aldehyde or ketone under acidic conditions.[4] This reaction laid the foundational groundwork for the eventual synthesis of tetrahydroisoquinoline-3-carboxylic acid.

The Pictet-Spengler Reaction: A Cornerstone of Heterocyclic Synthesis

The Pictet-Spengler reaction proceeds through the formation of a Schiff base intermediate from the condensation of the β-arylethylamine and the carbonyl compound. Subsequent acid-catalyzed intramolecular electrophilic aromatic substitution leads to the cyclized tetrahydroisoquinoline product. For the synthesis of tetrahydroisoquinoline-3-carboxylic acid, the readily available amino acid phenylalanine serves as the β-arylethylamine precursor.[6]

Experimental Protocol: Classical Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid [6]

Materials:

-

L-Phenylalanine

-

Formaldehyde solution (37% w/v in water)

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Activated Carbon

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend L-phenylalanine (e.g., 40 g) in concentrated hydrochloric acid (e.g., 310 ml).

-

To the stirred suspension, add formaldehyde solution (e.g., 91 ml).

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After reflux, allow the mixture to cool to room temperature and store overnight.

-

Collect the precipitated crude product by filtration and wash with cold water.

-

Recrystallize the crude product from hot water with the addition of activated carbon to decolorize.

-

Wash the recrystallized product with ethanol and dry under vacuum to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.

Caption: Mechanism of the Pictet-Spengler Reaction for Tic Synthesis.

Evolution of Synthetic Methodologies: The Pursuit of Chirality and Diversity

While the classical Pictet-Spengler reaction provided access to the core Tic scaffold, early methods often resulted in racemic mixtures. The demand for enantiomerically pure Tic derivatives for pharmaceutical applications spurred the development of asymmetric synthetic strategies.[7]

Modern Asymmetric Synthesis

Modern approaches to chiral Tic synthesis often employ chiral auxiliaries, catalysts, or starting materials to control the stereochemistry of the cyclization reaction. These methods have significantly improved the efficiency and enantioselectivity of Tic production. Beyond the Pictet-Spengler and Bischler-Napieralski reactions, contemporary organic synthesis has introduced novel strategies for constructing the Tic core, including enyne metathesis, [2+2+2] cycloadditions, and Diels-Alder reactions, which have expanded the diversity of accessible Tic analogues.[1][8]

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary (Conceptual Workflow)

This protocol outlines a general, conceptual workflow for an asymmetric synthesis of a Tic derivative using a chiral auxiliary. The specific reagents and conditions would vary depending on the chosen auxiliary and target molecule.

Procedure:

-

Attachment of Chiral Auxiliary: Covalently attach a chiral auxiliary (e.g., a chiral oxazolidinone) to a suitable phenylalanine derivative.

-

Pictet-Spengler Cyclization: Perform the Pictet-Spengler reaction with formaldehyde and an acid catalyst. The chiral auxiliary directs the facial attack of the electrophile, leading to a diastereoselective cyclization.

-

Purification of Diastereomers: Separate the resulting diastereomers using standard chromatographic techniques (e.g., column chromatography or preparative HPLC).

-

Cleavage of Chiral Auxiliary: Remove the chiral auxiliary under conditions that do not racemize the newly formed stereocenter, yielding the enantiomerically enriched Tic derivative.

-

Stereochemical Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Caption: Workflow for Asymmetric Synthesis of a Tic Derivative.

Biological Significance and Therapeutic Applications

The rigid Tic scaffold has proven to be a valuable component in the design of therapeutics targeting a range of diseases.

Angiotensin-Converting Enzyme (ACE) Inhibitors

One of the most significant applications of Tic is in the synthesis of the antihypertensive drug Quinapril.[2] Quinapril is a prodrug that is metabolized in the body to its active form, quinaprilat. Quinaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system that regulates blood pressure. The Tic moiety in quinaprilat plays a crucial role in its binding to the active site of ACE, contributing to its high affinity and inhibitory activity.[9][10] The crystal structure of ACE in complex with inhibitors like lisinopril reveals the key interactions within the enzyme's active site, providing a basis for understanding how the Tic scaffold can mimic the binding of natural substrates.[10][11]

Anticancer Agents: Targeting the Bcl-2 Family

More recently, derivatives of tetrahydroisoquinoline-3-carboxylic acid have emerged as promising anticancer agents.[3] Certain derivatives have been shown to act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[3] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. By inhibiting Bcl-2 and Mcl-1, these Tic derivatives can restore the natural process of apoptosis (programmed cell death) in cancer cells.[3] The mechanism of action involves the disruption of the interaction between pro-survival proteins (like Bcl-2 and Mcl-1) and pro-apoptotic proteins (like Bak and Bax), leading to the activation of the mitochondrial apoptosis pathway.[2][3][12][13]

Caption: Tic Derivative-Mediated Inhibition of Bcl-2/Mcl-1 and Induction of Apoptosis.

Summary of Biological Activities

The versatility of the Tic scaffold has led to its exploration in a wide range of therapeutic areas. The following table summarizes some of the key biological targets and potential applications of Tic derivatives.

| Tic Derivative Class | Biological Target | Therapeutic Application |

| Quinaprilat | Angiotensin-Converting Enzyme (ACE) | Hypertension, Heart Failure |

| Substituted Tic Amides | Bcl-2 / Mcl-1 | Cancer |

| Tic-containing Peptidomimetics | Various G-protein coupled receptors (GPCRs) | Neurological Disorders, Pain Management |

| Functionalized Tic Esters | Various Enzymes | Metabolic Disorders |

Future Perspectives and Conclusion

The journey of tetrahydroisoquinoline-3-carboxylic acid from a laboratory curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of fundamental organic synthesis and the relentless pursuit of novel therapeutic agents. The ongoing exploration of new synthetic methodologies will undoubtedly lead to an even greater diversity of Tic analogues with fine-tuned biological activities. As our understanding of complex disease pathways deepens, the unique conformational constraints and chemical tractability of the Tic scaffold will continue to make it a privileged structure in the design of next-generation therapeutics. The history of Tic is still being written, and its future in drug discovery appears exceptionally bright.

References

-

Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. PrepChem.com. Available from: [Link]

-

Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. Available from: [Link]

-

9QAP: Human angiotensin-1 converting enzyme C-domain in complex with quinaprilat. RCSB PDB. Available from: [Link]

-

Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis. PMC. Available from: [Link]

-

Apoptosis upon inhibition of Bcl-XL and Mcl-1 is mediated by Bak. ResearchGate. Available from: [Link]

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available from: [Link]

-

Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. Request PDF. ResearchGate. Available from: [Link]

-

Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1. PMC. Available from: [Link]

-

Crystal structure of the human angiotensin-converting enzyme-lisinopril complex. PubMed. Available from: [Link]

-

Mcl-1 and Bcl-xL regulate Bak/Bax-dependent apoptosis of the megakaryocytic lineage at multistages. PMC. Available from: [Link]

-

2X90: Crystal structure of AnCE-enalaprilat complex. RCSB PDB. Available from: [Link]

-

A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. ResearchGate. Available from: [Link]

-

Crystal structure of N-domain ACE in complex with compound 33RE ACE is... ResearchGate. Available from: [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews (ACS Publications). Available from: [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available from: [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH. Available from: [Link]

-

Enantioselective synthesis of 1-substituted tetrahydroisoquinoline-1-carboxylic acids. ScienceDirect. Available from: [Link]

-

Über die Bildung von Isochinolin‐derivaten durch Einwirkung von Methylal auf Phenyl‐äthylamin, Phenyl‐alanin und Tyrosin. ResearchGate. Available from: [Link]

-

Crystal structure of the human ace-lisinopril complex. ResearchGate. Available from: [Link]

-

-

Am6 Piotet und Theod. Spengler: th3er die Bildung von Isochinolin-deriveten duruh von Yethylal auf Phenyl-&thylamin, P - ElectronicsAndBooks. Available from: [Link]

-

Sources

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Mcl-1 and Bcl-xL regulate Bak/Bax-dependent apoptosis of the megakaryocytic lineage at multistages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. Crystal structure of the human angiotensin-converting enzyme-lisinopril complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

This technical guide provides a comprehensive overview of the spectral characterization of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a constrained analog of phenylalanine with significant interest in medicinal chemistry and drug development.[1] As precise experimental spectra for this specific compound are not widely published, this document serves as an expert guide to the expected spectral data based on the analysis of its chemical structure and comparison with closely related analogs. It is designed for researchers, scientists, and drug development professionals, offering not only illustrative spectral data but also the underlying scientific principles and detailed experimental protocols for its acquisition.

Introduction: The Structural Significance of a Constrained Amino Acid Analog

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic derivative) belongs to a class of conformationally restricted amino acids that are crucial building blocks in the design of peptidomimetics and pharmacologically active molecules.[1][2] The rigid tetrahydroisoquinoline scaffold locks the backbone and side chain of the amino acid, reducing conformational flexibility. This property is highly valuable in drug design as it can lead to increased potency, selectivity, and metabolic stability of peptide-based drugs. The N-benzoyl group further modulates the electronic and steric properties of the molecule.

Accurate structural elucidation and characterization are paramount for any compound intended for pharmaceutical development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for confirming the identity, purity, and structure of synthesized molecules like this Tic derivative. This guide will delve into the expected outcomes of each of these analytical methods.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectral data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with the numbering convention that will be used throughout this guide.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation: Dissolve approximately 5-25 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of about 0.7 mL. [3]It is crucial to use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. The solution should be filtered through a Pasteur pipette containing a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter. 2. Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any drift in the magnetic field. The magnetic field is then "shimmed" by adjusting a series of shim coils to maximize the field's homogeneity, resulting in sharp spectral lines. 4. Acquisition: Acquire the ¹H spectrum, typically requiring a few minutes. For the ¹³C spectrum, a longer acquisition time (20-60 minutes) is necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. [4]5. Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phase- and baseline-corrected, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, fragmentation patterns in techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) offer valuable structural clues.

Expected Mass Spectral Data

For a compound like 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Molecular Formula: C₁₇H₁₅NO₃, Molecular Weight: 281.31 g/mol ), high-resolution mass spectrometry (HRMS) is expected to give a precise mass.

| Ion | Expected m/z (Monoisotopic) | Technique |

| [M+H]⁺ | 282.1125 | ESI, CI |

| [M+Na]⁺ | 304.0944 | ESI |

| [M-H]⁻ | 280.0979 | ESI |

| M⁺• | 281.1052 | EI |

Data predicted by PubChem. [5]

Fragmentation Analysis

Under EI or CID conditions, the molecule is expected to fragment in a predictable manner. The N-acyl amino acid structure suggests several key fragmentation pathways.

Caption: Plausible EI mass spectrometry fragmentation pathway.

Expert Interpretation:

-

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the COOH radical, leading to a fragment at m/z 236.

-

Formation of the benzoyl cation: Cleavage of the amide bond can generate a stable benzoyl cation at m/z 105. This is often a base peak in the spectra of N-benzoyl compounds. [6]* Loss of the benzoyl group: The complementary fragmentation, loss of the benzoyl radical, would produce a fragment at m/z 176.

-

Formation of the tetrahydroisoquinoline fragment: Subsequent loss of the carboxyl group from the m/z 176 fragment could lead to a fragment at m/z 130, corresponding to the dihydroisoquinolinium cation.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).

-

Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For fragmentation studies (MS/MS), a specific precursor ion is selected and fragmented by collision with an inert gas, and the resulting product ions are analyzed. [7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic |

| ~1700 - 1725 | C=O stretch | Carboxylic Acid |

| ~1630 - 1660 | C=O stretch | Amide (Benzoyl) |

| 1500 - 1600 | C=C stretch | Aromatic |

Expert Interpretation:

-

The most characteristic feature will be the very broad O-H stretch of the carboxylic acid, spanning from 2500 to 3300 cm⁻¹.

-

Two distinct carbonyl (C=O) stretching bands are expected: one at a higher wavenumber for the carboxylic acid and one at a lower wavenumber for the tertiary amide (N-benzoyl).

-

The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene rings.

-

Aliphatic C-H stretches will be observed from the methylene and methine groups in the tetrahydroisoquinoline ring.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Scan Sample: Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Clean: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Conclusion

The comprehensive spectral analysis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid through NMR, MS, and IR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. This guide, by presenting an expert-driven interpretation of the expected spectral data and robust experimental protocols, serves as a vital resource for scientists engaged in the synthesis, characterization, and application of this important class of molecules. The confluence of data from these orthogonal analytical techniques establishes a self-validating system, ensuring the scientific integrity required for advanced research and drug development endeavors.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 3, 2026, from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved January 3, 2026, from [Link]

-